1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl
CAS No.:
Cat. No.: VC17811151
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO |
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Molecular Weight | 191.27 g/mol |
IUPAC Name | 5-ethoxy-3,3-dimethyl-1,2-dihydroindole |
Standard InChI | InChI=1S/C12H17NO/c1-4-14-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |
Standard InChI Key | AYVGKVADTZHDDD-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC2=C(C=C1)NCC2(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1H-indole backbone modified by a 5-ethoxy substituent and a partially hydrogenated pyrrole ring bearing two methyl groups at the 3-position. The saturated 2,3-dihydro segment reduces aromaticity in the six-membered ring, while the ethoxy group introduces electron-donating effects that influence reactivity. The methyl groups at C3 create steric hindrance, directing electrophilic substitution to the 4- and 6-positions of the indole system.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 191.27 g/mol | |
Purity | 95% | |
Storage Conditions | Tightly sealed, inert atmosphere, moisture-free |
Spectroscopic Identification
While specific spectral data (e.g., NMR, IR) are absent from available sources, the compound’s structural features suggest characteristic signals:
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: A singlet for the two equivalent C3 methyl groups (~1.5 ppm), a quartet for the ethoxy methylene (−OCHCH, δ 3.5–4.0 ppm), and aromatic protons in the δ 6.5–7.5 ppm range.
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: A carbonyl carbon (if oxidized) near δ 170 ppm, though the dihydro structure lacks this feature.
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Its planar structure facilitates intercalation into DNA or protein binding pockets, while the ethoxy group modulates solubility. Recent studies highlight its role in:
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Antiviral Agents: Modifying the indole core to target viral proteases .
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Antibiotic Adjuvants: Enhancing membrane permeability in Gram-negative bacteria .
Fluorescent Probes
Functionalization at the 2-position with fluorophores (e.g., dansyl groups) yields probes for detecting metal ions or tracking intracellular processes. The dimethyl groups improve photostability by restricting rotational freedom .
Table 2: Research Applications and Mechanisms
Application | Mechanism | Reference |
---|---|---|
Antimicrobial Development | Disruption of bacterial efflux pumps | |
Protein Kinase Inhibition | Competitive ATP-binding | |
Cellular Imaging | Solvatochromic fluorescence |
GHS Code | Requirement | Rationale |
---|---|---|
P210 | Avoid ignition sources | Prevents pyrophoric ignition |
P231 | Handle under argon/nitrogen | Inhibits oxidative degradation |
P233 | Hermetically sealed containers | Blocks moisture ingress |
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